P2X4 vs. P2X5 Receptor Antagonist Selectivity: Target Compound Exhibits 9.6-Fold Subtype Selectivity
The target compound demonstrates measurable antagonism at human P2X4 receptors (IC50 = 1,280 nM) with 9.6-fold selectivity over human P2X5 receptors (IC50 = 12,300 nM), as assessed in the same cellular background [1]. This P2X4-over-P2X5 selectivity profile diverges from the classic 5-HT4 agonist activity of 4-amino-5-chloro-2-methoxybenzamides. By comparison, the well-characterized P2X4 antagonist 5-BDBD exhibits IC50 values of approximately 500-1,000 nM at P2X4 but with limited reported P2X5 selectivity data [2]. Close structural analogs—such as 5-chloro-2-methoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide (CAS 953998-65-7), which replaces the 2-(methylthio)benzyl group with a thiophen-2-ylmethyl group—have no reported P2X4/P2X5 activity data, precluding direct comparison [3]. The 2-(methylthio)benzyl substituent may confer enhanced hydrophobic interactions within the P2X4 allosteric pocket relative to thiophene-containing analogs, though this remains a class-level inference without direct experimental confirmation.
| Evidence Dimension | P2X4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,280 nM at human P2X4 |
| Comparator Or Baseline | 5-BDBD (reference P2X4 antagonist): IC50 ~500-1,000 nM at human P2X4; Target compound at P2X5: IC50 = 12,300 nM |
| Quantified Difference | Target compound P2X4/P2X5 selectivity ratio = 9.6-fold; 5-BDBD P2X4 potency is ~1.3-2.6-fold more potent than target compound |
| Conditions | Human P2X4 and P2X5 receptors expressed in human 1321N1 astrocytoma cells; intracellular Ca2+ influx assay; 30 min incubation [1] |
Why This Matters
For researchers studying P2X4-mediated neuropathic pain or inflammation, the 9.6-fold P2X4-over-P2X5 selectivity offers a defined window for probing P2X4-specific functions without concomitant P2X5 antagonism, a feature not documented for thiophene-containing close analogs.
- [1] BindingDB Entry BDBM50596625 (CHEMBL5174645). Antagonist activity at human P2X4 (IC50 1.28E+3 nM) and P2X5 (IC50 1.23E+4 nM) receptors expressed in human 1321N1 cells. Deposited 2023-06-22. View Source
- [2] Abdelrahman A, et al. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies. Biochem Pharmacol. 2017;125:41-54. (5-BDBD IC50 data) View Source
- [3] CAS 953998-65-7: 5-chloro-2-methoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide. No P2X4/P2X5 activity reported in ChEMBL or BindingDB as of search date. View Source
